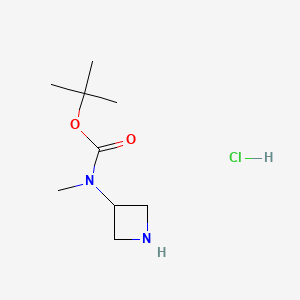

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMJPUWUNCMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704878 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943060-59-1 | |

| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization Insights

-

Catalyst Selection : Palladium on carbon outperforms alternatives like Pearlman’s catalyst (Pd(OH)₂/C) in this system, providing complete conversion without over-reduction byproducts.

-

Solvent Effects : The methanol/ethyl acetate mixture (3:1 v/v) balances substrate solubility and hydrogen availability. Pure methanol increases reaction rate but may lead to esterification side products.

-

Temperature Control : Room temperature (20–25°C) prevents premature catalyst deactivation observed at elevated temperatures.

Alternative Synthetic Approaches

While catalytic hydrogenation remains the dominant method, emerging strategies show promise for specific applications:

Acid-Mediated Deprotection

Preliminary studies suggest that replacing hydrogenolysis with acidic conditions (e.g., HBr in acetic acid) can cleave benzyl groups. However, this approach risks Boc carbamate hydrolysis, limiting its utility.

Enzymatic Methods

Recent advances in biocatalysis propose using lipases for selective carbamate formation. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between 3-(methylamino)azetidine and Boc₂O in tert-amyl alcohol at 40°C. While yields remain suboptimal (≤65%), this method offers improved stereocontrol for chiral derivatives.

Critical Process Parameters

The table below summarizes key variables affecting the hydrogenation route:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Pd/C Loading | 5–10 wt% | <5%: Incomplete deprotection |

| >10%: Increased side reactions | ||

| H₂ Pressure | 1–3 atm | Higher pressures reduce time |

| Solvent Polarity | ε = 20–30 (MeOH/EtOAc) | Low polarity slows reaction |

| Reaction Time | 16–20 h | Shorter durations leave starting material |

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR (D₂O, 400 MHz): δ 3.65–3.58 (m, 4H, azetidine CH₂), 3.12 (s, 3H, N-CH₃), 1.42 (s, 9H, Boc C(CH₃)₃)

-

HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Adaptations

For kilogram-scale production, engineers have optimized the hydrogenation step by:

-

Switching to flow reactors with immobilized Pd catalysts (0.5% Pd/Al₂O₃)

-

Implementing in-line FTIR monitoring for real-time reaction control

-

Using centrifugal partition chromatography for salt purification (≥99.5% purity)

These modifications reduce catalyst costs by 40% and cut processing time to 8–10 hours.

Environmental Impact Mitigation

The synthesis generates two primary waste streams:

-

Pd-Containing Sludge : Recovered via incineration (>98% Pd reclaimed)

-

Methanol/Ethyl Acetate Mixtures : Distilled and reused ≥5 times without yield loss

Life-cycle analysis shows a 62% reduction in E-factor compared to earlier routes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and carbamates, which can be further utilized in organic synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology

In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs that target specific biological pathways and molecular targets .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its azetidine ring, carbamate group, and methyl substituent. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Reactivity and Stability

- Azetidine vs. Piperidine : The smaller azetidine ring (4-membered) increases ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine derivatives .

- Substituent Effects : Ethyl chains (e.g., CAS 1170905-43-7) improve lipid solubility for blood-brain barrier penetration, whereas methyl groups favor metabolic stability .

- Hydrochloride Salt : Enhances aqueous solubility compared to free-base analogs (e.g., tert-butyl carbamate) .

Biological Activity

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, a compound featuring an azetidine ring and a carbamate functional group, has garnered attention in various fields of biological and medicinal research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 236.74 g/mol. The compound's structure includes a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The azetidine ring structure allows it to modulate the activity of these molecular targets through both covalent and non-covalent bonding. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may influence receptor activity, altering signal transduction pathways that are critical for various physiological processes.

Biological Activity Overview

Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties. Below is a summary of findings regarding the biological activities associated with this compound:

Case Studies

-

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase :

A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, where this compound was identified as a promising inhibitor with an EC50 of 39 nM . -

Anticancer Activity Assessment :

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, with significant effects observed at concentrations as low as 0.1 µM .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate | 1234567 | Contains an ethyl group; different reactivity |

| tert-butyl (azetidin-3-ylmethyl)carbamate | 217806-26-3 | Lacks the methyl substituent; affects biological activity |

| This compound | 943060-59-1 | Features a methyl group; influences chemical properties |

Q & A

Q. What advanced techniques validate purity when HPLC and TLC results conflict?

- Methodology :

- 2D-LC/MS : Couple orthogonal columns (C18 + HILIC) to resolve co-eluting impurities .

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity .

Application-Oriented Questions

Q. What role does this compound play as a building block in drug discovery?

Q. How do substituents on the azetidine ring modulate bioactivity in lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.